Cas no 775288-22-7 (Piperidine,4-(1-azetidinylmethyl)-)
Piperidine,4-(1-azetidinylmethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Piperidine,4-(1-azetidinylmethyl)-
- 4-[(1-Azetidinyl)methyl]piperidine
- Piperidine, 4-(1-azetidinylmethyl)- (9CI)
- MFCD09264495
- AKOS006228105
- 4-(1-Azetidinylmethyl)piperidine
- A1-20182
- 4-(azetidin-1-ylmethyl)piperidine
- SCHEMBL3062251
- 4-[(Azetidin-1-yl)methyl]piperidine
- SY278085
- 775288-22-7
- Piperidine, 4-(1-azetidinylmethyl)-
- DB-277880
-
- MDL: MFCD09264495
- Inchi: 1S/C9H18N2/c1-6-11(7-1)8-9-2-4-10-5-3-9/h9-10H,1-8H2
- InChI Key: BOZQIJLZVVMGFR-UHFFFAOYSA-N
- SMILES: N1(CCC1)CC1CCNCC1
Computed Properties
- Exact Mass: 154.14714
- Monoisotopic Mass: 154.147
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 115
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.3A^2
- XLogP3: 0.7
Experimental Properties
- PSA: 15.27
Piperidine,4-(1-azetidinylmethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1191143-5g |
4-(1-Azetidinylmethyl)piperidine |
775288-22-7 | 95% | 5g |
$1925 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1191143-5g |
4-(1-Azetidinylmethyl)piperidine |
775288-22-7 | 95% | 5g |
$1925 | 2025-02-28 |
Piperidine,4-(1-azetidinylmethyl)- Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on Piperidine,4-(1-azetidinylmethyl)-
Piperidine,4-(1-azetidinylmethyl)- (CAS No. 775288-22-7): A Comprehensive Overview
Piperidine,4-(1-azetidinylmethyl)-, also known by its CAS registry number 775288-22-7, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of piperidines, which are six-membered saturated rings containing one nitrogen atom. The presence of the azetidinyl group at the 4-position of the piperidine ring introduces unique structural and functional properties, making it a subject of interest for both academic and industrial research.
The molecular structure of Piperidine,4-(1-azetidinylmethyl)- consists of a piperidine ring substituted with an azetidinylmethyl group. The azetidine ring, a four-membered nitrogen-containing ring, adds complexity to the molecule's stereochemistry and electronic properties. This substitution pattern not only enhances the compound's stability but also confers it with potential bioactivity. Recent studies have explored its role as a building block in drug design, particularly in the development of bioactive molecules with therapeutic potential.
From a synthetic perspective, Piperidine,4-(1-azetidinylmethyl)- can be synthesized through various routes, including nucleophilic substitution and cycloaddition reactions. These methods have been optimized to improve yield and purity, making it accessible for large-scale production. The compound's versatility in reacting with different functional groups has made it a valuable intermediate in organic synthesis.
In terms of pharmacological applications, Piperidine,4-(1-azetidinylmethyl)- has shown promise in several areas. Recent research has highlighted its potential as a modulator of ion channels and receptors, which are critical targets in the treatment of neurological disorders such as epilepsy and chronic pain. Additionally, studies have demonstrated its ability to inhibit enzymes involved in inflammatory pathways, suggesting its utility in anti-inflammatory therapies.
The compound's unique chemical structure also lends itself to applications beyond pharmacology. For instance, it has been investigated as a precursor for advanced materials such as polymers and catalysts. Its ability to form stable complexes with metal ions makes it a candidate for coordination chemistry applications.
From an environmental standpoint, understanding the ecological impact of Piperidine,4-(1-azetidinylmethyl)- is crucial. Recent studies have assessed its biodegradability and toxicity profiles under various conditions. These findings are essential for ensuring safe handling and disposal practices in industrial settings.
In conclusion, Piperidine,4-(1-azetidinylmethyl)- (CAS No. 775288-22-7) is a multifaceted compound with diverse applications across multiple disciplines. Its structural uniqueness and functional versatility continue to drive innovative research directions. As advancements in synthetic methodologies and biological assessments unfold, this compound is poised to play an increasingly significant role in both academic and industrial contexts.
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